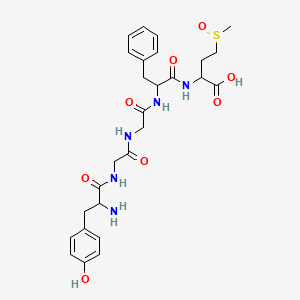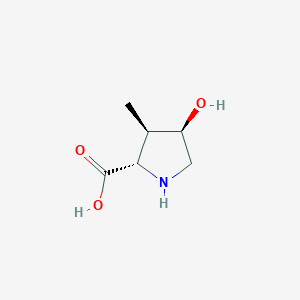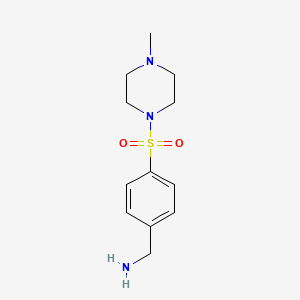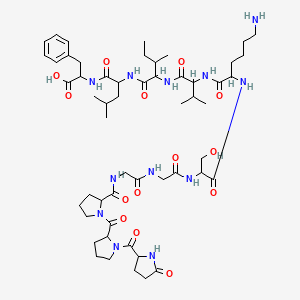
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one is a complex organic compound that features a diazinanone ring system with an amino group, a piperidinyl moiety, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidin-1-ylethyl intermediate, which is then reacted with a diazinanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles to enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar in structure but with a benzooxazinone ring system.
6-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a benzyl group instead of the piperidinyl moiety.
6-(2-Aminothiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Features an aminothiazole group.
Uniqueness
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one is unique due to its combination of a diazinanone ring with a piperidinyl moiety and a sulfanyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H20N4O2S |
|---|---|
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
6-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H20N4O2S/c12-8-6-9(16)14-11(13-8)18-7-10(17)15-4-2-1-3-5-15/h8,11,13H,1-7,12H2,(H,14,16) |
Clave InChI |
QEKSZKUNJJRPDV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)CSC2NC(CC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)
![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)








